4-(2-Fluorophenoxy)butane-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
Application 1: Synthesis of Sulfonyl Fluorides
- Scientific Field : Organic Chemistry
- Summary of the Application : Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . A new protocol for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed .
- Methods of Application : This new protocol features mild reaction conditions using readily available and easy-to-operate reagents . A diverse set of sulfonyl fluorides was prepared facilitating the enrichment of the sulfonyl fluoride library .
- Results or Outcomes : The high efficiency and compatibility were demonstrated under mild reaction conditions from readily available and easy-handling reagents .
Application 2: Fluorosulfonylation with Fluorosulfonyl Radicals
- Scientific Field : Organic Chemistry
- Summary of the Application : Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
- Methods of Application : This highlight provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
- Results or Outcomes : The direct fluorosulfonylation by using FSO2-containing reagents represents a concise and effective approach for C–SO2F bond formation .
Safety And Hazards
While specific safety and hazard information for 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride is not provided in the search results, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
4-(2-fluorophenoxy)butane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO3S/c11-16(13,14)8-4-3-7-15-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPLEPVPLMAOAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenoxy)butane-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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